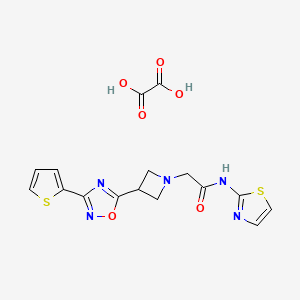

![molecular formula C10H20ClN B2510100 7-Azaspiro[4.6]undecane;hydrochloride CAS No. 2241139-18-2](/img/structure/B2510100.png)

7-Azaspiro[4.6]undecane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Azaspiro[4.6]undecane;hydrochloride, also known as ASH-1, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegeneration.

Applications De Recherche Scientifique

1. Synthesis and Biological Activities

The 7-azaspiro[4.6]undecane structure is significant in synthetic chemistry, particularly in the synthesis of spiroaminals. Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane have been found in natural and synthetic products with notable biological activities. Their unique molecular structure poses a challenge and an opportunity for chemical synthesis, underlining their importance in the development of biologically active compounds (Sinibaldi & Canet, 2008).

2. Key Intermediate in Alkaloid Synthesis

7-Azaspiro[4.6]undecane derivatives have been used as intermediates in synthesizing complex alkaloids, such as perhydrohistrionicotoxin. This highlights their role in facilitating the creation of compounds with potential pharmacological importance (Ibuka et al., 1981).

3. Enantioselective Total Syntheses of Alkaloids

The compound's framework has been utilized in the enantioselective synthesis of certain alkaloids like isonitramine and sibirine. This application demonstrates its versatility in producing optically active and potentially therapeutically relevant compounds (Pandey et al., 2011).

4. Synthesis of Peptide Esters

7-Azaspiro[4.6]undecane derivatives have been employed in the synthesis of N-protected amino acid esters, useful in peptide synthesis. This demonstrates their utility in facilitating the creation of complex biological molecules (Rao et al., 2016).

5. Anticonvulsant Properties

Certain derivatives of 7-azaspiro[4.6]undecane have been synthesized and tested for anticonvulsant activity, showcasing their potential in developing new treatments for epilepsy (Kamiński et al., 2014).

6. Antibacterial Agents

Some spirocyclic derivatives of this compound have been explored as antibacterial agents, indicating their potential use in combating bacterial infections (Lukin et al., 2022).

Propriétés

IUPAC Name |

7-azaspiro[4.6]undecane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h11H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINMEZBYYGEUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

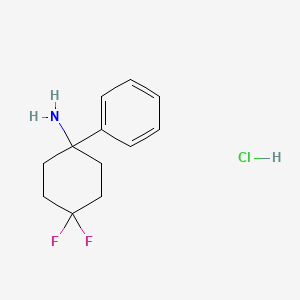

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

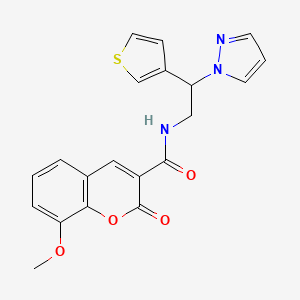

![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2510033.png)

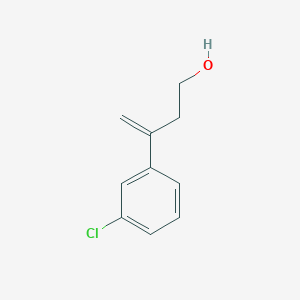

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B2510037.png)